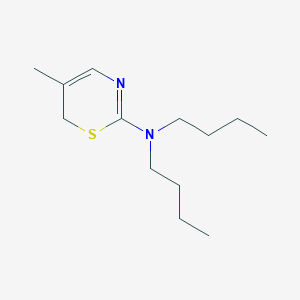
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is a siloxane compound characterized by the presence of three ethylene groups and three phenyl groups attached to a disiloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Silanols, siloxane derivatives
Reduction: Silane derivatives
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the production of advanced materials with high thermal stability and chemical resistance, making it suitable for use in harsh industrial environments.
Wirkmechanismus
The mechanism of action of 1,1,1-triethenyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The ethylene and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions are crucial for its applications in catalysis, adsorption, and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triphenyl-3,3,3-tris(m-tolyl)disiloxane
Uniqueness
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is unique due to the presence of ethylene groups, which enhance its reactivity compared to its methyl or ethyl counterparts. This increased reactivity makes it more suitable for applications requiring high chemical activity, such as catalysis and polymer synthesis.
Eigenschaften
CAS-Nummer |
90729-97-8 |
|---|---|
Molekularformel |
C24H24OSi2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
tris(ethenyl)-triphenylsilyloxysilane |
InChI |
InChI=1S/C24H24OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h4-21H,1-3H2 |
InChI-Schlüssel |
FYGPPKCOTKWOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Si](C=C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



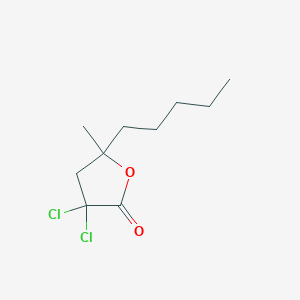

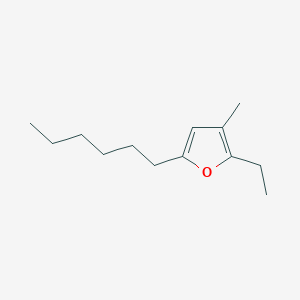
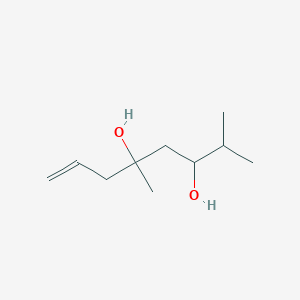


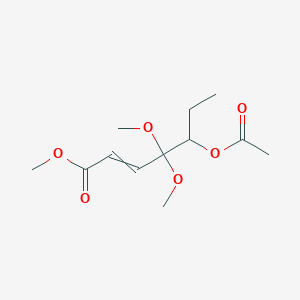

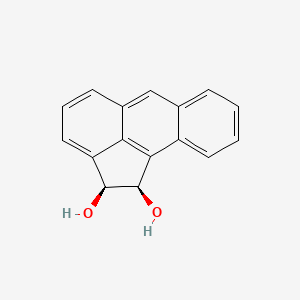

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
